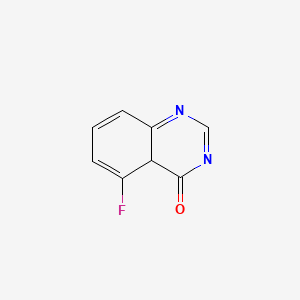

5-fluoro-4aH-quinazolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O |

|---|---|

Molecular Weight |

164.14 g/mol |

IUPAC Name |

5-fluoro-4aH-quinazolin-4-one |

InChI |

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4,7H |

InChI Key |

CWGWXVQBBFRWIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=NC(=O)C2C(=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 4ah Quinazolin 4 One and Structural Analogs

Conventional Synthetic Routes to the Quinazolin-4-one Core

Traditional methods for synthesizing the quinazolin-4-one skeleton have long relied on the cyclocondensation of readily available precursors. These routes are foundational and still find application in various synthetic endeavors.

One of the most common and historic approaches to the quinazolin-4-one framework begins with anthranilic acid or its derivatives. researchgate.netbu.edu.eg The Niementowski quinazolinone synthesis, first described in 1895, involves heating anthranilic acid with an excess of formamide (B127407), which results in the elimination of water and a nearly quantitative conversion to 4(3H)-quinazolinone. bu.edu.eggeneris-publishing.com

Modifications of this reaction are widespread. For instance, 2-methyl-3-substituted-4(3H)-quinazolinones can be synthesized by first cyclizing anthranilic acid with acetic anhydride (B1165640) to form an intermediate, 2-methylbenzoxazinone. tandfonline.comdergipark.org.tr This intermediate is then reacted with various amines to yield the desired quinazolinone product. tandfonline.com The cyclocondensation of anthranilic acid, an amine, and an orthoester (or formic acid) is another versatile three-component approach. researchgate.net This reaction can be catalyzed by various agents, including heteropolyacids under microwave irradiation or Brønsted acidic ionic liquids under solvent-free conditions. researchgate.net

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Anthranilic acid, Formamide | Heating (130-135 °C) | Quinazolin-4-one | generis-publishing.com |

| Anthranilic acid, Acetic anhydride, Arylamines | Two steps: 1. Reflux with Acetic Anhydride 2. Reaction with Amine | 2-Methyl-3-substituted-4(3H)-quinazolinones | tandfonline.comdergipark.org.tr |

| Anthranilic acid, Amines, Orthoesters | Heteropolyacid catalyst, Microwave irradiation | 3-Substituted quinazolin-4(3H)-ones | researchgate.net |

| Anthranilic acid, Isatoic anhydride, Urea | Sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), Solvent-free | Quinazolinones | orgchemres.orgresearchgate.net |

An alternative and widely used strategy employs 2-aminobenzamide (B116534) (anthranilamide) as the key precursor. This starting material can be condensed with a variety of reagents to form the pyrimidine (B1678525) ring of the quinazolinone system. A straightforward method involves the reaction of 2-aminobenzamides with aldehydes, which typically proceeds via a cyclization followed by an oxidation step to yield the final aromatic quinazolinone. bohrium.comrsc.org

Various reaction conditions have been developed to promote this transformation. For example, a metal-catalyst-free synthesis has been reported where 2-aminobenzamide reacts with styrenes in the presence of p-toluenesulfonic acid (p-TsOH) in DMSO; the styrene (B11656) is oxidized in situ to an aldehyde, which then undergoes condensation and cyclization. mdpi.com Another efficient, transition-metal-free approach involves a one-pot intermolecular annulation reaction of 2-aminobenzamides with thiols. rsc.org Furthermore, oxidant-free methods have been developed, such as a copper-catalyzed reaction of 2-aminobenzamides with sulfonyl azides and terminal alkynes, which proceeds through an N-sulfonylketenimine intermediate. nih.gov

Targeted Synthesis of Fluorinated Quinazolin-4-ones (e.g., at C-5 position)

Introducing fluorine into the quinazolinone scaffold, particularly at the C-5 position, often requires specialized synthetic strategies. These methods typically involve either starting with a pre-fluorinated building block or employing specific functionalization reactions on a pre-formed quinazolinone ring.

A photochemical approach offers a pathway to fluorinated quinazolin-4-ones. unipa.it This method uses 5-polyfluoroaryl-1,2,4-oxadiazoles as precursors, which can be transformed into quinazolin-4-ones that are polyfluorinated on the benzo-fused ring via irradiation. unipa.it This strategy is valuable for creating derivatives that are difficult to access through conventional means. unipa.it

More direct functionalization can be achieved using modern cross-coupling techniques. For instance, the synthesis of C-5 amino-substituted quinazolinones has been accomplished through the palladium/XantPhos-catalyzed amination of a 5-bromo-quinazolinone intermediate. nih.gov This bromine atom serves as a synthetic handle that can be replaced with various groups. A similar strategy involves the palladium-catalyzed cyanation of the C-5 bromide, followed by hydrogenation of the resulting nitrile to an aminomethyl group, which can be further functionalized. nih.gov A transition-metal-free synthesis has also been developed using a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization, to produce 2-substituted quinazolin-4-ones. acs.org

Modern Catalytic and Green Chemistry Approaches in Quinazolinone Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally benign methods. The synthesis of quinazolinones has benefited significantly from these innovations, particularly in the areas of metal catalysis and multicomponent reactions. benthamscience.com

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for constructing complex heterocyclic systems like quinazolinones. mdpi.comchim.it

Palladium (Pd) Catalysis: Palladium catalysts are highly effective for synthesizing quinazolinone derivatives. mdpi.com For example, the Suzuki-Miyaura cross-coupling reaction is used to introduce aryl or vinyl groups onto the quinazolinone scaffold, often starting from a halogenated precursor like 6-bromo(3H)-quinazolin-4-one. mdpi.commdpi.com Palladium catalysts are also employed in carbonylation reactions and isocyanide insertion processes to build the heterocyclic ring. frontiersin.orgosi.lv

Copper (Cu) Catalysis: Copper catalysts, being more abundant and economical than palladium, are attractive alternatives. nih.gov Copper-catalyzed Ullmann-type couplings are frequently used to form C-N bonds, a key step in many quinazolinone syntheses. mdpi.comosi.lv For instance, a one-pot tandem reaction of 1-(2-halophenyl)methanamines and amidines catalyzed by copper salts can produce substituted quinazolines. mdpi.com Copper catalysis is also effective in multicomponent reactions, such as the cascade reaction of 2-bromobenzamides, benzylic alcohols, and sodium azide (B81097) to form various quinazolinones. rsc.org

| Catalyst System | Reaction Type | Precursors | Reference |

|---|---|---|---|

| Pd(dppf)Cl2 | Suzuki-Miyaura Coupling | 6-bromo(3H)-quinazolin-4-one, Phenylboronic acid | mdpi.com |

| Magnetic Pd Nanocatalyst | Carbonylative Cyclization (MCR) | Aryl iodide, CO source, 2-Aminobenzamide | frontiersin.org |

| CuI | Tandem CuAAC/Ring Cleavage | 2-Aminobenzamide, Sulfonyl azide, Terminal alkyne | nih.gov |

| CuBr | One-pot Tandem Annulation | 1-(2-halophenyl)methanamine, Amidine | mdpi.com |

| Copper(II) Acetate | Isocyanide Insertion/Cyclization | Isocyanobenzoates, Amines | acs.org |

Multicomponent reactions (MCRs) are highly valued in green chemistry because they combine three or more reactants in a single pot to form a complex product, which increases atom economy and operational simplicity while reducing waste. frontiersin.orgopenmedicinalchemistryjournal.com Several MCRs have been designed for the synthesis of quinazolinones.

Oxidative Olefin Cleavage Protocols

A modern and efficient strategy for the synthesis of the quinazolin-4(3H)-one core involves the oxidative cleavage of an olefinic bond. mdpi.com This method presents a sustainable and metal-free alternative to traditional synthetic routes. mdpi.comresearchgate.net The protocol typically utilizes an o-aminobenzamide derivative and a styrene in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.comresearchgate.net

For the specific synthesis of 5-fluoro-4aH-quinazolin-4-one, this protocol would theoretically involve the reaction of 2-amino-6-fluorobenzamide (B53790) with a suitable styrene. The reaction proceeds through the in-situ formation of an aldehyde from the olefin, which then condenses with the aminobenzamide to form an imine intermediate. Subsequent cyclization and oxidation yield the final quinazolinone product. mdpi.com This approach is valued for its operational simplicity, use of inexpensive and less hazardous materials, and environmental friendliness. mdpi.comresearchgate.net

Table 1: Representative Reaction Conditions for Quinazolin-4(3H)-one Synthesis via Oxidative Olefin Cleavage mdpi.com

| Parameter | Condition | Purpose |

| Starting Materials | o-Aminobenzamide and Styrene | Provide the core structural components for the quinazolinone ring. |

| Oxidant | TBHP (tert-butyl hydroperoxide) | Cleaves the olefin to generate an aldehyde in situ for condensation. |

| Solvent | Neat (solvent-free) or Green Solvents | Enhances the environmental sustainability of the protocol. |

| Temperature | Varies (optimized for specific substrates) | To control reaction rate and minimize side products. |

| Catalyst | None (Metal- and catalyst-free) | Simplifies purification and reduces environmental impact. mdpi.com |

This methodology highlights a significant advancement in heterocyclic chemistry, allowing for the construction of the quinazolinone scaffold from readily available unsaturated hydrocarbons. mdpi.com

Chemical Transformations and Derivatization of this compound

The this compound scaffold serves as a versatile template for extensive chemical modification. Functionalization at various nitrogen and carbon positions is crucial for modulating the physicochemical and biological properties of the molecule, which is a key aspect of structure-activity relationship (SAR) studies. nih.govnih.gov

Functionalization at Nitrogen (N-1, N-3) and Carbon (C-2, C-6, C-8) Positions

The quinazolinone ring system offers multiple sites for derivatization, enabling the synthesis of a vast array of analogs.

Nitrogen (N-1 and N-3) Positions: The N-3 position is a common site for introducing substituents to enhance biological activity. scirp.org Alkylation or arylation at this position can significantly influence the molecule's properties. nih.govresearchgate.net For instance, various alkyl and aryl groups can be introduced at the N-3 position to explore their impact on therapeutic efficacy. nih.gov While N-3 is frequently modified, the N-1 position can also be functionalized, although this is less common.

Carbon (C-2) Position: The C-2 position is another key site for introducing chemical diversity. nih.gov A wide range of substituents, from simple alkyl or aryl groups to more complex heterocyclic moieties, can be attached at C-2. nih.govnih.gov This is often achieved by starting with an appropriately substituted anthranilic acid derivative or by subsequent modification of the quinazolinone core.

Carbon (C-6 and C-8) Positions: The benzene (B151609) ring portion of the quinazolinone scaffold, particularly the C-6 and C-8 positions, can be functionalized to fine-tune electronic and steric properties. nih.govresearchgate.net The introduction of small electron-withdrawing groups like nitro, chloro, or nitrile at these positions has been shown to be favorable for certain biological activities. nih.gov Conversely, electron-donating groups such as methyl or ethyl are also well-tolerated in some cases. nih.gov While C-6 functionalization is common in SAR studies, C-8 functionalization, though less frequent, represents another avenue for structural modification, often explored through transition metal-catalyzed C-H activation techniques on related quinoline (B57606) scaffolds. researchgate.netmdpi.com

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. For quinazolinone derivatives, these studies involve synthesizing a library of analogs with systematic structural variations to identify key molecular features responsible for biological activity. nih.govresearchgate.net

The introduction of diverse chemical moieties at the N-3, C-2, and C-6 positions of the quinazolinone core has been a primary focus. nih.govnih.govnih.gov For example, in the context of antibacterial agents, SAR studies have revealed that small electron-withdrawing groups at the C-6 position can enhance potency. nih.gov In the development of anticancer agents, attaching various substituted aniline (B41778) moieties at the C-4 position and different heterocyclic rings at other positions has been a successful strategy to improve activity against targets like the epidermal growth factor receptor (EGFR). mdpi.commdpi.com

The general findings from SAR studies on the broader quinazolinone class can be extrapolated to guide the derivatization of this compound. The fluorine atom at the C-5 position already provides a point of electronic modification, and further derivatization at other sites is expected to yield compounds with a wide range of biological profiles.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Quinazolinone Derivatives

| Position | Type of Moiety | Observed Effect on Biological Activity | Reference |

| C-2 | Heterocyclic thio-substituents | Can impart broad-spectrum antimicrobial activity. | nih.gov |

| C-2 | Phenyl group with various substituents | Modulates inhibitory activity against enzymes like SARS-CoV-2 Mpro. | nih.gov |

| N-3 | Substituted phenyl groups | Influences cytotoxicity in cancer cell lines. | researchgate.net |

| N-3 | Diverse heterocyclic moieties | Can augment physicochemical properties and biological activity. | researchgate.net |

| C-6 | Small electron-withdrawing groups (e.g., -NO₂, -CN) | Often leads to potent antibacterial activity. | nih.gov |

| C-6 | Alkoxy groups | Can improve antitumor activity. | nih.govmdpi.com |

| C-7 | Electron-donating groups (e.g., -OCH₃) | Can increase the activity of EGFR inhibitors when combined with C-6 substitution. mdpi.com |

These studies underscore the importance of systematic derivatization in transforming a basic heterocyclic scaffold into highly potent and specific therapeutic agents. nih.govnih.gov

Molecular Architecture and Theoretical Studies of 5 Fluoro 4ah Quinazolin 4 One Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecular systems. These methods provide deep insights into the electronic structure, stability, and reactivity of molecules like 5-fluoro-4aH-quinazolin-4-one, guiding the rational design of novel therapeutic agents.

Density Functional Theory (DFT) Studies on Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is particularly effective for describing molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. scirp.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. irjweb.comyoutube.com

Table 1: Representative Frontier Orbital Energies for a Substituted Fluoro-Quinazolinone Derivative (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.75 |

| ELUMO | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.77 |

This table presents illustrative data based on typical values for related heterocyclic compounds to demonstrate the output of DFT calculations.

The HOMO-LUMO gap is also instrumental in calculating global reactivity descriptors such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), which further quantify the molecule's reactivity profile. irjweb.com

Conformational Analysis and Tautomeric Equilibria of the 4aH System

The quinazolinone core can exist in several tautomeric forms. While the 3H-quinazolin-4-one is common, the 4aH-quinazolin-4-one represents a distinct, non-aromatic tautomer in the heterocyclic ring. Computational methods are vital for assessing the relative stabilities of these different forms. dnu.dp.ua Tautomeric equilibrium studies involve calculating the thermodynamic parameters, such as Gibbs free energy, for each isomer. mdpi.com

The stability of tautomers can be influenced by both intrinsic structural features and environmental factors like solvent polarity. dnu.dp.ua Theoretical calculations, for instance at the MP2/6-31G(d) level of theory, can be used to compare the energetics and relative stabilities of different tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). dnu.dp.ua For the 4aH-quinazolin-4-one system, the disruption of aromaticity in the pyrimidine (B1678525) ring suggests it may be less stable than its aromatic counterparts. However, substitution patterns can significantly alter this balance. Computational analysis allows for the precise quantification of these energy differences, predicting the predominant tautomeric form under specific conditions. researchgate.net

Conformational analysis, also performed using computational methods, explores the different spatial arrangements of a molecule's atoms. For derivatives of this compound with flexible substituents, this analysis is crucial to identify the lowest energy conformers. These stable conformations are the most likely to be biologically active and are used as the starting point for further studies like molecular docking. scielo.br

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is central to structure-based drug design, providing insights into the binding mode and affinity of potential drug candidates.

For this compound derivatives, docking simulations can elucidate how they interact with the active sites of various biological targets. The process involves preparing the 3D structures of both the ligand (the quinazolinone derivative) and the receptor. The ligand is then placed into the receptor's binding site, and its conformational flexibility is explored to find the most favorable binding pose, which is typically the one with the lowest binding energy or docking score. nih.gov

Studies on various quinazolinone derivatives have demonstrated their potential to interact with a wide range of receptors, including:

DNA Gyrase: An enzyme essential for bacterial DNA replication, making it a target for antibacterial agents. researchgate.net

SARS-CoV-2 3CL Protease (3CLpro): A key enzyme in the life cycle of the SARS-CoV-2 virus, representing a target for antiviral drugs. nu.edu.om

Matrix Metalloproteinase-13 (MMP-13): An enzyme involved in cartilage degradation, targeted for the treatment of osteoarthritis. nih.gov

Poly (ADP-ribose) Polymerase-1 (PARP-1): An enzyme involved in DNA repair, targeted in cancer therapy. manmiljournal.ru

The interactions stabilizing the ligand-receptor complex often include hydrogen bonds, hydrophobic interactions, and π-π stacking. The fluorine atom in the 5-position can form specific interactions, such as hydrogen bonds or halogen bonds, with receptor residues, potentially enhancing binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results of Quinazolinone Derivatives Against Various Receptors

| Compound Class | Target Receptor | Key Interacting Residues (Example) | Docking Score (kcal/mol) |

|---|---|---|---|

| Fluoro-quinazolinone Hybrid | SARS-CoV-2 3CLpro | Cys145, His41 | -8.3 |

| Quinazolinone-Thiazole | MMP-13 | Ala238, Thr245, Thr247 | -9.5 |

| Ciprofloxacin-Quinazolinone | DNA Gyrase | Asp73, Asn46, Arg136 | -9.1 |

| Substituted Quinazolinone | PARP-1 | Gly863, Ser904, Tyr907 | -10.3 |

This table compiles representative data from various studies on quinazolinone derivatives to illustrate typical docking outcomes. nih.govnu.edu.ommanmiljournal.runih.gov

Computational Approaches to Understanding Spectroscopic Behavior

Computational chemistry offers methods to predict and interpret the spectroscopic properties of molecules, providing a powerful complement to experimental data. By calculating spectra for a proposed structure, researchers can confirm its identity and understand the electronic transitions and vibrational modes that give rise to its unique spectral signature.

For this compound derivatives, techniques such as Time-Dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra. These calculations provide information on excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. This allows for the interpretation of electronic transitions, such as π→π* and n→π*, within the molecule.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. The predicted frequencies and intensities of vibrational modes (e.g., C=O stretching, N-H bending, C-F stretching) can be compared with experimental spectra to confirm the molecular structure and the presence of specific functional groups. For nuclear magnetic resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of each nucleus. These computational approaches are invaluable for structural elucidation and for understanding how modifications, like the introduction of a fluorine atom, affect the spectroscopic properties.

In Silico Prediction of Biological Activities and ADME Properties

Before committing to costly and time-consuming synthesis and experimental testing, the drug-like properties of a molecule can be assessed using computational tools. In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.

These predictions are often based on established criteria such as Lipinski's Rule of Five, which helps to evaluate a compound's potential for oral bioavailability. Various software platforms, including QikProp, SwissADME, and pkCSM, are used to calculate a range of physicochemical and pharmacokinetic parameters. nu.edu.ommanmiljournal.ru

For this compound derivatives, these tools can predict properties like:

Molecular Weight (MW): Affects diffusion and transport.

LogP: The logarithm of the octanol/water partition coefficient, indicating lipophilicity.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Influence solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Correlates with drug transport properties.

Aqueous Solubility (LogS): A critical factor for absorption.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-acting drugs.

CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.

Table 3: Predicted ADME Properties for a Representative Fluoro-Quinazolinone Derivative (Illustrative Data)

| Property | Predicted Value | Favorable Range |

|---|---|---|

| Molecular Weight | < 350 g/mol | < 500 |

| LogP | 2.5 | < 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 3 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 65 Ų | < 140 Ų |

| Lipinski's Rule of Five Violations | 0 | 0 |

This table presents illustrative data based on in silico predictions for related compounds, demonstrating the assessment of drug-likeness. nu.edu.ommanmiljournal.ru

These in silico predictions help to prioritize compounds for synthesis, filtering out those with a high probability of poor pharmacokinetic profiles and allowing researchers to focus on candidates with the greatest potential for successful development. manmiljournal.ru

Structure Activity Relationship Sar and Rational Design of 5 Fluoro 4ah Quinazolin 4 One Analogs for Enhanced Biological Efficacy

Systemic Analysis of Substituent Effects on Quinazolinone Bioactivity

The biological profile of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. mdpi.comnih.gov Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 6, and 8 are particularly critical for modulating bioactivity. nih.gov

The introduction of different functional groups can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target proteins. For instance, the presence of an aromatic ring at the N-3 position and a methyl or thiol group at the C-2 position are often considered essential for antimicrobial activities. nih.gov In the context of anticancer activity, particularly as epidermal growth factor receptor (EGFR) inhibitors, the 4-anilino-quinazoline moiety has proven to be a privileged scaffold. nih.gov The potency of these inhibitors is enhanced by the formation of hydrogen bonds between the N-1 and N-3 atoms of the quinazoline (B50416) ring and key amino acid residues like methionine and threonine in the EGFR active site. nih.gov

Furthermore, the addition of electron-withdrawing groups, such as chlorine or trifluoromethyl, at position 7 has been shown to enhance the activity and selectivity of certain quinazolinone derivatives. ekb.eg The antibacterial activity is also significantly influenced by substituents on the phenyl ring, with methoxy and methyl-substituted rings demonstrating higher potency compared to other electron-donating or withdrawing groups. nih.gov

Below is a data table summarizing the general effects of substituents at various positions on the quinazolinone core.

| Position | Type of Substituent | General Effect on Bioactivity | Target Class Examples |

| C-2 | Methyl, Thiol, Aryl, Styryl | Often essential for antimicrobial and anticancer activity. nih.govmdpi.com | Bacteria, Fungi, Kinases |

| N-3 | Substituted Aromatic Ring | Crucial for antimicrobial and anticancer potency. nih.govtandfonline.com | Bacteria, EGFR |

| C-4 | Substituted Amino Groups (e.g., Anilino) | Key for EGFR kinase inhibition. nih.govnih.gov | Kinases (EGFR) |

| C-6, C-8 | Halogens (e.g., Iodine) | Can significantly improve antibacterial activity. nih.gov | Bacteria |

| C-7 | Electron-Withdrawing Groups (e.g., Cl, CF3) | May enhance activity and selectivity. ekb.eg | Various Enzymes |

Significance of the C-5 Fluoro Substitution in Modulating Pharmacological Profiles

The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile. In the context of quinolones, a related class of compounds, fluoro groups are known to play a crucial role in their broad-spectrum activity. researchgate.net For quinazolinones, a fluoro group at the C-5 position can profoundly impact the molecule's properties.

The high electronegativity of the fluorine atom can alter the electron distribution within the aromatic system, potentially influencing the pKa of nearby nitrogen atoms and modulating hydrogen bonding capabilities with target receptors. This can lead to enhanced binding affinity and potency. Moreover, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation. This "metabolic blocking" can increase the compound's metabolic stability, leading to a longer half-life and improved bioavailability.

Studies on fluoroquinolones have demonstrated that substitutions at the C-5 position can lead to derivatives with increased solubility and potentially fewer side effects compared to the parent drugs. researchgate.net While specific research solely on 5-fluoro-4aH-quinazolin-4-one is specialized, the principles derived from related scaffolds suggest that the C-5 fluoro substitution is a key element in fine-tuning the pharmacological properties, including potency, selectivity, and pharmacokinetic parameters.

Exploration of Chemical Space through Modifications at N-3 and C-2

The C-2 and N-3 positions of the quinazolinone ring are highly amenable to chemical modification, providing a rich platform for exploring chemical space and generating diverse libraries of compounds with varied biological activities. ekb.egrsc.org Synthetic strategies often involve the cyclocondensation of anthranilic acid derivatives with various reagents to introduce substituents at these positions. ekb.eg

The C-2 position offers another critical handle for diversification. A wide array of groups, from simple alkyl chains to complex aromatic and heterocyclic systems, can be introduced. ekb.egnih.gov Research has shown that C-2 substituted quinazolinone derivatives can exhibit affinities for adenosine receptors, with the nature of the substituent dictating the affinity and selectivity for A1 versus A2A subtypes. nih.gov For instance, a methyl para-substitution on a C-2 phenyl ring favored A1 receptor affinity, while a 3,4-dimethoxy substitution resulted in better A2A receptor binding. nih.gov The modular synthesis of 2,N3-disubstituted 4-quinazolinones allows for the systematic exploration of how the interplay between these two positions affects bioactivity. rsc.org

The following table illustrates the diversity of substituents explored at the C-2 and N-3 positions and their associated biological activities.

| Position | Substituent Class | Example Substituents | Associated Biological Activities |

| C-2 | Aryl | Phenyl, Naphthyl | Anticancer, Adenosine Receptor Antagonism mdpi.comnih.gov |

| C-2 | Heterocycle | Furan, Thiophene | Anti-inflammatory, Antimicrobial nih.gov |

| C-2 | Amino | Piperidine, Pyrrolidine | Anticancer rsc.org |

| N-3 | Aryl | Phenyl, Substituted Phenyl | Anticancer, Anticonvulsant nih.govtandfonline.com |

| N-3 | Alkylamido | Phenethylamido | Anticancer rsc.org |

| N-3 | Heterocycle | Thiazole, Thiadiazole | Anticonvulsant, Antimicrobial nih.gov |

Influence of Peripheral Substituents on Target Affinity and Selectivity

Peripheral substituents, those located on the outer portions of the quinazolinone scaffold or on groups attached at positions like C-2 and N-3, play a pivotal role in determining target affinity and selectivity. nih.govnih.gov Affinity refers to the strength of the binding interaction between the ligand (the quinazolinone analog) and its biological target, while selectivity is the measure of its preference for binding to a specific target over others.

The introduction of peripheral functional groups can lead to specific interactions, such as hydrogen bonds, halogen bonds, or hydrophobic interactions, with amino acid residues in the target's binding site. For example, in a series of EGFR inhibitors, a p-chloro phenyl substituent was found to form a halogen bond with the carboxylate group of a glutamate residue (Glu738), contributing to higher potency. tandfonline.com

Similarly, the size and nature of substituents can influence selectivity. Bulkier substituents may cause steric hindrance that prevents binding to off-target proteins with smaller binding pockets, thereby increasing selectivity. mdpi.com Conversely, flexible side chains can adopt different conformations to fit into the binding sites of various targets. The strategic placement of polar groups can enhance interactions with specific residues, steering the compound's activity towards a particular protein family, such as protein kinases. mdpi.com The choice of peripheral substituents is therefore a critical aspect of rational drug design, enabling the fine-tuning of a compound's pharmacological profile from a broadly active scaffold into a highly potent and selective agent. nih.gov

Principles of Multi-Target Directed Ligand Design Incorporating the 5-Fluoro-Quinazolinone Motif

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve the dysregulation of multiple biological pathways. The "one molecule, one target" paradigm of drug discovery can be insufficient for treating such diseases. An alternative approach is the design of Multi-Target Directed Ligands (MTDLs), single chemical entities engineered to interact with multiple relevant targets simultaneously. mdpi.com

The quinazolinone scaffold is an excellent starting point for MTDL design due to its inherent ability to interact with diverse targets, particularly protein kinases. mdpi.commdpi.com The 5-fluoro-quinazolinone motif can be incorporated into an MTDL strategy to leverage the beneficial properties conferred by the fluorine atom, such as enhanced potency and improved metabolic stability. researchgate.net

The design principle involves identifying key pharmacophoric features required for binding to each intended target and integrating them into a single molecular framework. For instance, a 5-fluoro-quinazolinone core could be functionalized at the C-2 and N-3 positions with different chemical moieties, each designed to interact with a specific target. One part of the molecule might be optimized for inhibiting a specific kinase like DYRK1A, while another part is designed to target a different kinase such as GSK-3, both of which are implicated in neurodegenerative diseases. mdpi.com The synthesis of thiazolo[5,4-f]quinazolin-9-ones is one example of creating MTDLs that can target multiple Ser/Thr kinases. mdpi.com This approach aims to achieve a synergistic therapeutic effect that is superior to using a combination of single-target drugs, potentially leading to improved efficacy and a lower propensity for developing drug resistance.

Preclinical Biological and Pharmacological Investigations of 5 Fluoro 4ah Quinazolin 4 One Derivatives

Anti-Cancer and Anti-Proliferative Activities (In Vitro Cell Line and Enzyme Studies)

Derivatives of the 5-fluoro-4aH-quinazolin-4-one scaffold have demonstrated significant potential as anti-cancer agents through various mechanisms, including the inhibition of critical cellular enzymes and the modulation of pathways involved in cell growth and death.

Inhibition of Protein Kinases (e.g., EGFR, PI3K, HDAC, Aurora Kinases)

The quinazolinone core is a well-established pharmacophore for developing protein kinase inhibitors. nih.gov Fluorinated derivatives, in particular, have shown potent inhibitory activity against several kinases implicated in cancer progression.

One study highlighted a series of quinazolin-4-one derivatives that effectively inhibited Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways, including PI3K, AKT, and mTOR. nih.govresearchgate.net A specific compound, referred to as compound 17 in the study, demonstrated EGFR inhibition with an IC50 value of 0.072 µM, comparable to the established inhibitor erlotinib (IC50 = 0.087 µM). nih.gov This inhibition of the EGFR/PI3K/AKT pathway is a critical mechanism for controlling tumor cell proliferation and survival. nih.govresearchgate.net

Furthermore, research into other quinazolin-4(3H)-one derivatives has revealed potent activity against Aurora Kinase A, a key regulator of the cell cycle. nih.govnih.gov A novel derivative, BIQO-19, was specifically designed as an Aurora Kinase A inhibitor and showed significant antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.gov The cytotoxicity of some quinazolin-4(3H)-one based hydroxamic acid derivatives has been linked to the inhibition of histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) signaling. nih.gov Studies have also noted the efficacy of certain derivatives against RAF kinase. mdpi.com For instance, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to significantly inhibit the viability of oral squamous cell carcinoma (OSCC) cells. mdpi.com

| Compound/Derivative Class | Target Kinase | Key Findings (IC50, etc.) | Cancer Cell Line | Source |

|---|---|---|---|---|

| Compound 17 (unspecified fluoro-derivative) | EGFR | IC50 = 0.072 µM | MCF-7 (Breast) | nih.gov |

| BIQO-19 | Aurora Kinase A | Suppressed activated AKA (p-AKA) expression | H1975 (NSCLC) | nih.govnih.gov |

| Quinazolin-4(3H)-one based hydroxamic acids | HDAC, PI3K | Demonstrated inhibitory activity | Not Specified | nih.gov |

| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone | Not specified; general anti-proliferative | Significant inhibition of cell viability | Oral Squamous Cell Carcinoma (OSCC) | mdpi.com |

Modulation of DNA Repair Enzymes (e.g., RecQ Helicases: BLM, WRN, RECQ1)

RecQ helicases are crucial enzymes for maintaining genomic stability through their roles in DNA replication, recombination, and repair. mdpi.comnih.gov Dysregulation of these helicases is associated with genetic instability and cancer predisposition. nih.gov Preclinical studies have identified a novel quinazoline (B50416) derivative, KZL-047, that can modulate the expression of the RecQ helicase family. mdpi.comresearchgate.net

In an in vitro model of arsenic-induced liver injury, exposure to sodium arsenite led to a decrease in the expression of RecQ family helicases (BLM, WRN, RECQ1). mdpi.comresearchgate.net Treatment with KZL-047 successfully upregulated the expression of these DNA repair proteins. mdpi.comresearchgate.net This restoration of RecQ helicase levels suggests a potential mechanism for mitigating DNA damage and preventing the progression of cellular injury that could lead to cancer. mdpi.com

Effects on Cell Cycle Progression and Apoptosis Induction

A primary strategy in cancer therapy is to halt the uncontrolled proliferation of tumor cells by inducing cell cycle arrest and programmed cell death (apoptosis). Numerous this compound derivatives have been shown to excel in this regard.

For example, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was found to induce G2/M-phase cell cycle arrest in OSCC cells. mdpi.com This arrest was accompanied by the upregulation of cell cycle protein B, phosphorylation of histone H3, and cleavage of PARP, all of which are markers of mitotic arrest leading to apoptosis. mdpi.com

Another study involving a potent quinazolin-4-one derivative (compound 17 ) demonstrated significant induction of apoptosis in MCF-7 breast cancer cells. nih.gov This was associated with cell cycle arrest in the pre-G1 and G1 phases. nih.gov Mechanistically, the compound increased the expression of pro-apoptotic genes such as p53, PUMA, Bax, and caspases 3, 8, and 9, while simultaneously decreasing the expression of the anti-apoptotic gene Bcl-2. nih.gov Similarly, a novel quinazoline derivative, 04NB-03, was also shown to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. researchgate.netscispace.com

| Compound/Derivative Class | Effect on Cell Cycle | Apoptotic Mechanism | Cancer Cell Line | Source |

|---|---|---|---|---|

| 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone | G2/M Phase Arrest | PARP cleavage, Histone H3 phosphorylation | OSCC | mdpi.com |

| Compound 17 | Pre-G1 and G1 Phase Arrest | Upregulation of Bax, p53, Caspases; Downregulation of Bcl-2 | MCF-7, MDA-MB-231 | nih.gov |

| 04NB-03 | Cell Cycle Arrest (phase not specified) | Induction of apoptosis | Hepatocellular Carcinoma | researchgate.netscispace.com |

Targeting Autophagy Pathways in Cancer Cells

Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, making it a complex target in cancer therapy. Research has shown that quinazolinone derivatives can modulate this pathway to enhance their anti-cancer effects.

One series of quinazolin-4-one derivatives was found to reduce autophagy, thereby promoting apoptosis and cancer cell death. nih.gov The lead compound from this series, compound 17 , achieved this by downregulating the EGFR/PI3K/AKT/mTOR signaling pathway, a key regulator of autophagy. nih.gov In another investigation, the quinazolinone derivative MJ-33 was shown to induce apoptosis associated with autophagy in 5-fluorouracil-resistant colorectal cancer cells by inhibiting the AKT/mTOR pathway. spandidos-publications.comresearchgate.net This suggests that in certain contexts, inducing or inhibiting autophagy can be a viable strategy, and quinazolinone derivatives are capable of modulating this pathway. nih.govspandidos-publications.com

Topoisomerase Inhibition Studies

DNA topoisomerases are enzymes that manage the topology of DNA and are validated targets for cancer chemotherapy. nih.gov Some quinazoline-based compounds have been investigated for their ability to inhibit these enzymes. nih.govmdpi.com Quinazoline-2,4-diones, which are structurally related to fluoroquinolones, have been explored as potential topoisomerase inhibitors for both antimicrobial and anticancer applications. uiowa.edu While direct studies focusing specifically on this compound derivatives as topoisomerase inhibitors are less common, the broader class of quinazolines has shown activity. For instance, certain pyrazolo[4,3-f]quinoline derivatives have been identified as inhibitors of topoisomerase I and IIα. mdpi.com This indicates that the quinazoline scaffold is a promising starting point for developing new topoisomerase inhibitors. nih.govuiowa.edu

Antimicrobial and Anti-Infective Potentials (In Vitro Studies)

In addition to their anti-cancer properties, quinazolinone derivatives have been evaluated for their potential to combat bacterial and fungal infections. biomedpharmajournal.orgtandfonline.comnih.gov The inclusion of a fluorine atom is often a strategic modification to enhance antimicrobial potency.

A structure-activity relationship (SAR) study of 4(3H)-quinazolinones as antibacterial agents revealed that phenyl rings with para-substituents, particularly small electron-withdrawing groups like fluorine, were favored for activity. acs.org A para-fluoro substituted derivative showed potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value as low as 0.03 µg/mL. acs.org

Other studies have reported broad-spectrum activity. Various 2,3,6-trisubstituted quinazolin-4-one derivatives have been synthesized and tested against Gram-positive bacteria (S. aureus, Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans). biomedpharmajournal.org While these specific derivatives were not all fluorinated at the 5-position, the research demonstrates the versatility of the quinazolinone scaffold in targeting a wide range of microbes. biomedpharmajournal.orgtandfonline.com The mechanism of antimicrobial action for some derivatives has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme. mdpi.com

| Compound/Derivative Class | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| Para-fluoro substituted 4(3H)-quinazolinone | Staphylococcus aureus | 0.03 µg/mL | acs.org |

| 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino)-1H-indol-1-yl)methyl) quinazolin-4(3H)-one | Gram-positive and Gram-negative bacteria, Fungi | Active against screened organisms | nih.gov |

| Various quinazolin-4(3H)-one derivatives | E. coli, S. aureus, C. albicans, A. niger | Variable inhibitory effects reported | biomedpharmajournal.orgtandfonline.comrjptonline.org |

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the quinazolin-4-one scaffold have demonstrated a wide spectrum of antibacterial activity, with efficacy against both Gram-positive and Gram-negative bacteria. nih.goveco-vector.com The antimicrobial potential of these compounds is significantly influenced by the nature and position of substituents on the quinazolinone ring. nih.govnih.gov Structure-activity relationship studies have revealed that substitutions at positions 2 and 3, as well as the presence of a halogen atom, can enhance antibacterial effects. nih.gov

Research has shown that certain quinazolinone derivatives are particularly effective against Gram-positive strains such as Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Streptococcus pneumoniae. eco-vector.comnih.govfrontiersin.org For instance, some novel synthesized derivatives have shown pronounced activity against S. aureus and S. pneumoniae. eco-vector.com The mechanism of action for quinazolinones may be similar to that of fluoroquinolones, involving the inhibition of DNA gyrase (Topoisomerase I), an enzyme essential for bacterial DNA replication. nih.gov

Against Gram-negative bacteria, including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, the activity of quinazolinone derivatives can be more variable. nih.govfrontiersin.org However, specific structural modifications, such as the introduction of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore, have been shown to significantly increase antibacterial activity against all tested bacterial pathogens. frontiersin.org Furthermore, conjugating quinazolinone derivatives with silver nanoparticles has been found to enhance their antibacterial activity against strains like E. coli K1, K. pneumoniae, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Quinazolin-4-one Derivatives

| Compound Type | Target Bacteria (Gram-Positive) | Target Bacteria (Gram-Negative) | Observed Effect |

|---|---|---|---|

| Pyrrolidine derivatives (15–20) | B. cereus, B. subtilis, S. aureus | K. pneumoniae, P. aeruginosa | Broad-spectrum antimicrobial potential. nih.gov |

| Unsubstituted phenyl derivative (9) | B. cereus, B. subtilis | K. pneumoniae, P. aeruginosa | Antibacterial effect against both types. nih.gov |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one (IIIe) | S. aureus, B. cereus | E. coli, P. aeruginosa | Superior activity among synthesized compounds. frontiersin.org |

| Quinazolinone-Ag Nanoparticles (QNZ 4, QNZ 6) | S. pyogenes, B. cereus | E. coli K1, K. pneumoniae, P. aeruginosa | Enhanced antibacterial activity. nih.gov |

Antifungal and Antimalarial Activities

Antifungal Activity Quinazolinone derivatives have been recognized for their significant antifungal properties. nih.govmdpi.com Various synthesized compounds have demonstrated inhibitory effects against a range of fungal and yeast strains, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. nih.govmdpi.comnih.gov The antifungal efficacy is often dependent on the specific chemical structure of the derivative. For example, certain pyrrolidine derivatives of quinazolinone have displayed promising effects against the opportunistic yeast C. albicans. nih.gov In a study of newly synthesized pyrazol-quinazolinone compounds, significant antifungal activity was observed against seven different phytopathogenic fungi. mdpi.com The compound 5,6,7,8-tetrahydro- nih.govnih.govku.dktriazolo[5,1-b]quinazolin-9(4H)-one showed a potent effect against Aspergillus niger, with activity equal to the standard drug fluconazole. nih.gov

Antimalarial Activity The 4-quinazolinone moiety is a key structural feature in the natural alkaloid febrifugine, which is known for its antimalarial properties. nih.gov This has spurred the design and synthesis of novel quinazolinone derivatives as potential antimalarial agents. nih.govresearchgate.net Preclinical in vivo studies have confirmed that various 2,3-substituted quinazolin-4(3H)-one derivatives exhibit antimalarial activity against Plasmodium berghei in mice. nih.gov Research suggests that the 4-quinazolinone moiety, the nitrogen atom of the piperidine ring, and the propyl chain are crucial for this biological activity. nih.gov Pharmacological investigations have shown that these synthesized compounds can inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net

Table 2: Antifungal and Antimalarial Activity of Quinazolin-4-one Derivatives

| Activity | Compound Type | Target Organism | Key Findings |

|---|---|---|---|

| Antifungal | Pyrrolidine derivatives (15, 16, 18) | Candida albicans | Promising antifungal effect. nih.gov |

| Antifungal | Pyrazol-quinazolinone (2c) | Fusarium oxysporum f. sp. Niveum | Best inhibitory effect (62.42% at 300 mg/L). mdpi.com |

| Antifungal | THTQ | Aspergillus niger | Inhibition zone equal to fluconazole. nih.gov |

| Antimalarial | 2,3-substituted quinazolin-4(3H)-one | Plasmodium berghei | Exhibited in vivo antimalarial activity. nih.gov |

| Antimalarial | Sulfonamide-bearing quinazolinone derivatives | Plasmodium falciparum | Inhibited maturation from ring to schizont form. researchgate.net |

Anti-Tuberculosis Activity

Quinazoline and quinazolinone derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov Several synthesized compounds have demonstrated antimycobacterial activity against various strains, including M. tuberculosis, M. avium, and M. kansasii. nih.gov

Notably, certain 4-anilinoquinazoline derivatives have been identified as potent inhibitors of Mtb. nih.gov The inclusion of fluorine substitutions on the phenyl ring distal to the quinazoline core can lead to a marked increase in activity. nih.gov Research has defined key structural features that are important for Mtb inhibition, such as the presence of a benzyloxy aniline (B41778) group and a 6,7-dimethoxy quinoline (B57606) ring. nih.govresearchgate.net One derivative, 4-(S-Butylthio)quinazoline, was found to be even more active than the first-line anti-TB drug isoniazid against atypical mycobacterial strains. nih.gov The anti-tubercular properties of these derivatives make them valuable scaffolds for the development of new therapeutic strategies to combat tuberculosis, including multi-drug-resistant (MDR) strains. mdpi.com

Antiviral Mechanisms (e.g., Anti-HIV)

The quinazoline scaffold is a versatile structure that has been explored for its antiviral potential, with reported activity against a variety of viruses, including Human Immunodeficiency Virus (HIV). nih.govurfu.ru The primary targets for potential anti-HIV drugs derived from this class of compounds are viral proteins that are essential for the intracellular replication of HIV. urfu.ru These targets include key enzymes such as reverse transcriptase, integrase, and protease. urfu.ru

Studies on the mechanism of action indicate that different derivatives may inhibit HIV replication at various stages. Time-of-addition experiments have suggested that some compounds may exert their effects through pre-reverse transcriptional inhibition, while others act at a post-reverse transcriptional stage. rjpbr.com The inhibition of reverse transcriptase is a particularly common target for anti-HIV therapies, as blocking this enzyme halts a critical step in the viral replication cycle. nih.gov The potential of quinazoline derivatives to target these essential viral components underscores their importance in the design of new antiviral agents. urfu.ru

Neuropharmacological and Central Nervous System (CNS) Activities (Preclinical Models)

Negative Allosteric Modulation of Metabotropic Glutamate Receptor 7 (mGlu7)

Recent research has identified quinazolin-4-one derivatives as a new chemotype for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 7 (mGlu7). nih.govnih.gov The mGlu7 receptor is widely expressed in brain regions associated with cognition and emotion, making it a target for treating neuropsychiatric disorders. nih.gov NAMs weaken the function of the receptor through allosteric modulation. nih.gov

In the search for new mGlu7 NAMs, a library of compounds was screened, and active compounds were found exclusively within the quinazolinone chemotype. nih.govnih.govresearchgate.net One such derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), was identified as a selective mGlu7 NAM with an IC50 of 6.14 µM. nih.govresearchgate.net This compound was selective over other group III mGlu receptors (mGlu4 and mGlu8) and was tested in animal models for antipsychotic-like activity. nih.govnih.gov In these preclinical models, ALX-171 was shown to reverse behavioral disruptions induced by agents like MK-801, suggesting potential therapeutic applications. nih.govnih.gov The discovery of this quinazolin-4-one derivative provides a new scaffold for the development of drugs targeting the mGlu7 receptor for the treatment of CNS disorders. nih.gov

Table 3: CNS Activity of this compound Derivatives

| Activity | Receptor Target | Specific Derivative Example | Key Preclinical Finding |

|---|---|---|---|

| Allosteric Modulation | NMDA Receptor (NR2C/D subunits) | (E)-3-phenyl-2-styrylquinazolin-4(3H)-one backbone | Identified as a new class of noncompetitive, subunit-selective NMDA receptor antagonists. nih.govku.dk |

| Negative Allosteric Modulation | Metabotropic Glutamate Receptor 7 (mGlu7) | ALX-171 | Selective mGlu7 NAM with antipsychotic-like activity in animal models. nih.govnih.gov |

Anticonvulsant, Anxiolytic, and Antidepressant Effects

Quinazolinone derivatives, particularly those with fluorine substitutions, have demonstrated notable effects on the central nervous system in preclinical models. The quinazolinone core is a key pharmacophore that has been explored for its sedative-hypnotic and anticonvulsant properties. nih.govwikipedia.org The introduction of a fluorine atom can enhance the therapeutic efficacy of these compounds. researchgate.net

Anticonvulsant Activity:

Several novel fluorinated quinazolinone derivatives have shown significant anticonvulsant activity in preclinical studies. nih.govwho.int In maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are models of generalized seizures, these compounds have demonstrated the ability to prevent seizure spread. nih.govwho.int The presence of a halogen, such as fluorine, at specific positions on the quinazolinone ring has been found to greatly enhance anticonvulsant activity. who.int For instance, certain 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives have shown promising activity with a good safety margin and low neurotoxicity. who.int

Some studies have suggested that the anticonvulsant mechanism of certain quinazolin-4(3H)-one derivatives may involve the positive allosteric modulation of the GABA-A receptor. mdpi.com This is supported by in vivo antagonism assays where the anticonvulsant effects were reversed by flumazenil, a GABA-A receptor antagonist. mdpi.com Other research has pointed to the antagonism of AMPA receptors as a potential mechanism of action. nih.gov

Below is a table summarizing the anticonvulsant activity of selected fluorinated quinazolinone derivatives:

Anxiolytic and Antidepressant Effects:

Certain quinazolinone derivatives have also been investigated for their potential anxiolytic and antidepressant activities. nih.govgoogle.com Studies have shown that introducing an electronegative group into the quinazolinone nucleus can lead to potent anxiolytic and antidepressant actions without sedative side effects in rodent models. nih.gov The anxiolytic-like effects of some derivatives are thought to be mediated through the serotonergic system, as these effects can be abolished by antagonists of the 5-HT2A receptor. mdpi.com

In forced swimming tests, a common preclinical model for antidepressant activity, some 5-alkoxy-tetrazolo[1,5-a]quinazoline derivatives have been shown to significantly decrease immobility time, indicating a potential antidepressant effect. nih.gov The antidepressant-like properties of certain imidazobenzodiazepine derivatives have also been linked to their selective positive allosteric modulation of α5-GABAA receptors. researchgate.net

Anti-inflammatory Mechanisms and Immunomodulatory Effects

Quinazolinone derivatives have been the subject of extensive research for their anti-inflammatory and immunomodulatory properties. mdpi.comresearchgate.netnih.gov

A key mechanism underlying the anti-inflammatory activity of many quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. rajpub.comnih.govnih.gov Several novel quinazolinone derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govresearchgate.net

For instance, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives have demonstrated potent COX-2 inhibitory activity with high selectivity over the constitutive COX-1 isoform, which is associated with gastrointestinal side effects. nih.govresearchgate.net Molecular docking studies have further supported these findings, showing that these compounds can fit well into the active site of the COX-2 enzyme. nih.gov

The following table highlights the COX-2 inhibitory activity of selected quinazolinone derivatives:

Beyond COX inhibition, some fluorine-substituted benzo[h]quinazoline-2-amine derivatives have demonstrated the ability to modulate immune responses by inhibiting the NF-κB signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By reducing the phosphorylation of IκBα and p65, these compounds can inhibit the activation of NF-κB. nih.govresearchgate.net

Furthermore, some quinazoline-based compounds, such as Leniolisib, act as selective phosphoinositol-3-kinase δ (PI3Kδ) inhibitors. mdpi.com PI3Kδ is a key enzyme in the signaling pathways of various immune cells, and its inhibition can lead to broad immunomodulatory effects. mdpi.com

Antioxidant Activity and Reactive Oxygen/Nitrogen Species Scavenging

Several studies have highlighted the antioxidant potential of quinazolinone derivatives. nih.govnih.govjocpr.com This activity is often attributed to their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress and cellular damage. nih.govnih.govnih.gov

The introduction of polyphenolic groups to the quinazolin-4(3H)-one scaffold has been shown to enhance its antiradical activity. nih.gov In particular, derivatives with ortho-diphenolic or pyrogallol substitutions have demonstrated high antioxidant activity, comparable to standard antioxidants like ascorbic acid and Trolox. nih.gov The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH radical scavenging method. nih.govjocpr.com

Some dihydroxy-substituted quinazolinones have shown potent radical scavenging activity, with the position of the hydroxyl groups on the phenyl ring influencing their efficacy. nih.gov Additionally, derivatives with two hydroxyl groups in the ortho position have exhibited metal-chelating properties, which can also contribute to their antioxidant effects. nih.gov

Molecular Mechanisms of Action and Target Deconvolution for 5 Fluoro 4ah Quinazolin 4 One Derivatives

Identification of Protein Targets and Binding Affinities

Derivatives of the quinazolin-4-one scaffold have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy. While specific data for 5-fluoro-4aH-quinazolin-4-one is limited, research on closely related fluoro-substituted quinazolinone derivatives provides significant insights into their protein targets and binding affinities.

One key target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers. nih.gov A di-fluoro-substituted quinazolinone derivative, specifically 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one, has demonstrated potent inhibitory activity against wild-type EGFR (EGFRwt-TK) with an IC50 value of 10 nM. nih.govresearchgate.net This indicates a strong binding affinity to the kinase domain of the receptor.

Furthermore, studies on other quinazolin-4(3H)-one derivatives have shown inhibitory activity against a panel of tyrosine kinases including CDK2, HER2, and VEGFR2. nih.gov For instance, certain derivatives exhibited strong enzyme inhibitory activity against CDK2 with IC50 values as low as 0.173 µM. nih.gov

Another area of investigation for fluoro-substituted quinazolinones is their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. A series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones were synthesized and evaluated for their AMPA receptor inhibition, with potencies ranging from 11 nM to over 10 µM. nih.gov This highlights the potential for these compounds to act as central nervous system modulators.

The following table summarizes the binding affinities of various fluoro-substituted quinazolinone derivatives to their respective protein targets.

| Compound | Target | Binding Affinity (IC50) |

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | EGFRwt-TK | 10 nM nih.govresearchgate.net |

| 6-fluoro-3-(2-chlorophenyl)quinazolin-4-one derivative | AMPA Receptor | 11 nM - >10 µM nih.gov |

| Quinazolin-4(3H)-one derivative 2i | CDK2 | 0.173 ± 0.012 µM nih.gov |

| Quinazolin-4(3H)-one derivative 3i | CDK2 | 0.177 ± 0.032 µM nih.gov |

Elucidation of Signaling Pathway Modulation

The inhibition of protein kinases by this compound derivatives directly impacts intracellular signaling pathways that are critical for cell proliferation, survival, and differentiation. The primary mechanism of action in this regard is the modulation of pathways driven by receptor tyrosine kinases like EGFR.

By binding to the ATP-binding site of the EGFR kinase domain, these compounds block the autophosphorylation and activation of the receptor. nih.gov This, in turn, inhibits the downstream signaling cascades, most notably the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. nih.gov The EGFR signaling network is a central regulator of cell growth and division, and its inhibition is a well-established strategy in cancer treatment. nih.gov

The modulation of these pathways leads to a reduction in tumor cell proliferation, angiogenesis, and metastasis. nih.gov For example, the inhibition of VEGFR2 by quinazolinone derivatives can disrupt the signaling required for the formation of new blood vessels, a process essential for tumor growth. nih.gov

Mechanistic Insights into Cellular Effects (e.g., DNA binding, enzyme kinetics)

The modulation of signaling pathways by this compound derivatives translates into tangible cellular effects, primarily the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one have shown that it can induce late-stage apoptosis in A549 lung cancer cells at higher concentrations. nih.govresearchgate.net The induction of apoptosis is a key mechanism for eliminating cancerous cells. Furthermore, this compound was found to arrest the cell cycle of A549 cells in the G2/M phase. nih.govresearchgate.net By halting the cell cycle, these derivatives prevent cancer cells from dividing and proliferating.

The cellular effects are often dose-dependent. For instance, the aforementioned di-fluoro quinazolinone derivative demonstrated varying degrees of cell cycle arrest at different concentrations. nih.govresearchgate.net

| Compound | Cell Line | Cellular Effect |

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 | Induces late apoptosis nih.govresearchgate.net |

| 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one | A549 | Arrests cell cycle in G2/M phase nih.govresearchgate.net |

Chemoinformatic and Cheminformatic Approaches to Mechanism Prediction

Computational methods, including chemoinformatic and cheminformatic approaches, are increasingly utilized to predict the molecular mechanisms of action of novel compounds and to guide drug design.

Molecular docking is a prominent technique used to predict the binding mode of a ligand to its protein target. For 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one, molecular docking studies have suggested that it forms stable hydrogen bonds with the amino acid residues R817 and T830, and a cation-Π interaction with K721 within the EGFRwt-TK active site. nih.gov These interactions are crucial for its potent inhibitory activity.

In addition to predicting binding modes, chemoinformatic tools are used to analyze structure-activity relationships (SAR). For a series of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, computational methods were employed to rationalize the differential activity of the compounds based on the positioning of the 2-fluorophenyl group relative to the quinazolin-4-one ring. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical chemoinformatic tool. These predictions help in the early stages of drug discovery to assess the drug-like properties of a compound and to identify potential liabilities. researchgate.net

Future Perspectives and Advanced Research Opportunities for 5 Fluoro 4ah Quinazolin 4 One

Development of Next-Generation Quinazolinone-Based Chemical Probes

The intrinsic fluorescence properties of some quinazolinone derivatives make them promising candidates for the development of chemical probes. rsc.orgnih.gov Future research will likely focus on harnessing the unique properties of the 5-fluoro-4aH-quinazolin-4-one scaffold to create highly sensitive and selective probes for various biological applications.

One promising direction is the design of "turn-on" fluorescent probes that exhibit enhanced fluorescence upon binding to a specific target. nih.gov This could be achieved by modifying the this compound core with recognition moieties for specific ions, enzymes, or other biomolecules. For instance, quinazolinone-based probes have been developed for the detection of carbon monoxide, leveraging the reduction of a nitro group to a highly fluorescent amino group. nih.gov A similar strategy could be employed with this compound to develop probes for other analytes.

Furthermore, the quinazolinone scaffold has been utilized to create probes for imaging specific cellular organelles, such as mitochondria and lysosomes. rsc.org The introduction of a fluorine atom could enhance the photophysical properties and cellular uptake of such probes. Research in this area could lead to the development of advanced tools for studying cellular processes in real-time and for diagnosing diseases at the cellular level.

| Potential Probe Type | Target Analyte/Organelle | Sensing Mechanism | Potential Application |

| Turn-on Fluorescent Probe | Metal Ions (e.g., Cu2+, Fe3+) | Chelation-induced fluorescence enhancement | Environmental monitoring, diagnostics |

| Enzyme-Activated Probe | Specific Enzymes (e.g., proteases) | Enzymatic cleavage of a quenching group | Disease diagnosis, drug screening |

| Organelle-Targeting Probe | Mitochondria, Lysosomes | Specific localization signals | Live-cell imaging, studying organelle dysfunction |

| Viscosity-Sensitive Probe | Intracellular Viscosity | Restriction of intramolecular rotation | Monitoring cellular stress and disease states |

This table presents hypothetical research directions for the development of chemical probes based on the this compound scaffold, extrapolated from existing research on quinazolinone derivatives.

Integration of Artificial Intelligence and Machine Learning in Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. ijirt.orgspringernature.com These technologies can be instrumental in accelerating the optimization of lead compounds derived from the this compound scaffold.

Furthermore, ML models can be trained on existing data for quinazolinone derivatives to predict various properties, including bioactivity, toxicity, and metabolic stability. nih.gov These predictive models can be used to prioritize synthesized compounds for further testing and to guide the design of new analogs with improved profiles. The integration of AI and ML with mechanistic investigations is expected to accelerate the development of precision therapeutics based on the this compound scaffold. researchgate.net

| AI/ML Application | Description | Potential Impact on this compound Research |

| De Novo Drug Design | Generative models create novel molecules with desired properties. | Rapid generation of diverse and potent this compound derivatives. |

| Predictive Modeling (QSAR) | ML algorithms predict biological activity based on chemical structure. | Prioritization of synthetic targets and reduction of unnecessary experiments. |

| ADMET Prediction | AI models predict absorption, distribution, metabolism, excretion, and toxicity. | Early identification of compounds with unfavorable pharmacokinetic profiles. |

| Synthesis Planning | AI tools suggest synthetic routes for target molecules. | Optimization of synthetic strategies for novel this compound analogs. |

This table outlines the potential applications of AI and machine learning in the lead optimization of compounds based on the this compound scaffold.

Exploration of Novel Therapeutic Areas for Quinazolinone Scaffolds

The quinazolinone scaffold is known for its diverse pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. wisdomlib.orgmdpi.comresearchgate.net The presence of a fluorine atom in this compound could enhance its potency and selectivity for various biological targets, paving the way for the exploration of novel therapeutic applications.

Recent research has highlighted the potential of quinazolinone derivatives as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting their use in treating hyperpigmentation disorders. nih.gov The inhibitory activity of 2-(2,6-dimethylhepta-1,5-dien-1-yl)-5-fluoroquinazolin-4(3H)-one has been noted, indicating that the 5-fluoro substitution is compatible with this activity. nih.gov

Furthermore, the quinazolinone core has been investigated for its activity against various infectious diseases, including tuberculosis and microbial infections. mdpi.comnih.govnih.gov The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. nih.gov Future studies could explore the potential of this compound derivatives as novel antibacterial or antifungal agents. The exploration of this scaffold in neurodegenerative diseases and metabolic disorders also presents exciting new possibilities. wisdomlib.org

| Therapeutic Area | Biological Target/Mechanism | Rationale for this compound |

| Oncology | EGFR, PI3K, Tubulin Polymerization | Fluorine substitution can enhance binding affinity and metabolic stability. nih.govnih.govnih.gov |

| Neurology | GABA-A Receptors | Halogenated quinazolinones have shown potent anticonvulsant activity. nih.gov |

| Infectious Diseases | Bacterial or Fungal Enzymes | The scaffold has demonstrated broad-spectrum antimicrobial potential. nih.gov |

| Dermatology | Tyrosinase Inhibition | Fluorinated derivatives have shown promising activity. nih.gov |

| Inflammation | COX, LOX Enzymes | The quinazolinone core is a known anti-inflammatory pharmacophore. wisdomlib.org |

This table summarizes potential novel therapeutic areas for the this compound scaffold based on the known biological activities of related quinazolinone derivatives.

Addressing Challenges in Compound Design and Biological Evaluation

Despite the promising potential of this compound, several challenges in its design, synthesis, and biological evaluation need to be addressed. The development of efficient and environmentally friendly synthetic methods for fluorinated quinazolinones is a key priority. researchgate.netorganic-chemistry.org Traditional methods often require harsh reaction conditions, and the development of novel catalytic systems is crucial for sustainable synthesis. organic-chemistry.org

Another challenge lies in the comprehensive biological evaluation of new derivatives. High-throughput screening methods are needed to efficiently assess the activity of large compound libraries. Furthermore, a deeper understanding of the structure-activity relationships (SAR) is essential for the rational design of more potent and selective compounds. rsc.org This will require a combination of experimental studies and computational modeling.

Finally, the potential for off-target effects and toxicity must be carefully evaluated. The integration of early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling will be critical for the successful development of drug candidates based on the this compound scaffold.

| Challenge | Potential Solution |

| Synthetic Accessibility | Development of novel, efficient, and green synthetic methodologies. researchgate.netorganic-chemistry.org |

| Biological Screening | Implementation of high-throughput screening and high-content imaging. |

| Structure-Activity Relationship | Combination of experimental data with computational modeling and 3D-QSAR studies. rsc.org |

| Off-Target Effects and Toxicity | Early-stage in vitro and in silico ADMET profiling. |

This table highlights key challenges in the research and development of this compound derivatives and proposes potential solutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.